molecular formula C7H11NO2 B3181075 Methyl 2-cyano-3-methylbutanoate CAS No. 52752-25-7

Methyl 2-cyano-3-methylbutanoate

Cat. No. B3181075
CAS RN: 52752-25-7
M. Wt: 141.17 g/mol
InChI Key: REICVYSXMMFKMB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-methylbutanoate is an organic compound that is widely used in scientific research. It is a colorless liquid that has a fruity odor and is soluble in water. This compound is also known as methyl 2-cyanoisovalerate and is a member of the cyanoacrylate family.

Scientific Research Applications

Aroma and Flavor in Fruits

Methyl 2-cyano-3-methylbutanoate, related to esters like ethyl 2-methylbutanoate, plays a crucial role in the aroma profile of fruits. Studies have shown these esters are key contributors to fruit aromas, particularly in apples. Biosynthetic pathways involving these compounds have been explored to understand their role in aroma profiles of different apple varieties, revealing significant differences in products and distributions between apple cultivars (Rowan et al., 1996). Additionally, the chirality of 2-methylbutanoates, including methyl and ethyl 2-methylbutanote, has been analyzed in various fruits like pineapples and apples, highlighting their importance in the aroma characteristics of these fruits (Rettinger et al., 1991).

Wine Aroma and Sensory Evaluation

In the context of wine, the enantiomers of related esters such as ethyl 2-hydroxy-3-methylbutanoate have been studied for their chemical and sensory characteristics in wines. These compounds, identified as potential markers of lactic acid bacteria esterase activity, show different sensory impacts and concentrations in red and white wines, although their concentrations are below the levels that significantly affect fruity aroma modulation in wine (Gammacurta et al., 2018).

Insecticidal Activity

Certain analogues of methyl 2-cyano-3-methylbutanoate have been synthesized and evaluated for their insecticidal activity. These studies have shown that specific analogues, such as vinylogous analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, exhibit high insecticidal activity, indicating the potential of these compounds in pest control applications (Henrick et al., 1983).

Biofuel Research

Methyl 2-cyano-3-methylbutanoate is structurally similar to esters such as 2-methylbutanol, which have been researched as potential biofuels. Detailed studies on the combustion characteristics of these esters provide insights into their suitability as alternative fuels or blending components for combustion engines (Park et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to methyl 2-cyano-3-methylbutanoate have been an area of active research. For instance, the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate and its subsequent cyclization to form different derivatives has been studied, offering insights into the chemical properties and potential applications of these compounds (Grigoryan et al., 2011).

properties

IUPAC Name

methyl 2-cyano-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REICVYSXMMFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-methylbutanoate

Synthesis routes and methods

Procedure details

In 20 ml of absolute methanol was dissolved 520 mg of metallic sodium, and 2.12 g of ethyl cyanoacetate was added thereto with stirring at room temperature, after which 4.0 g of isopropyl iodide was added dropwise over a period of 10 minutes. After completion of the dropwise addition, the resulting mixture was stirred at room temperature for 3 hours, refluxed for 1 hour, subjected to a conventional post-treatment, and then distilled under reduced pressure to obtain 2.1 g of methyl α-isopropylcyanoacetate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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